![molecular formula C14H28N2O B2752408 N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide CAS No. 2137995-20-9](/img/structure/B2752408.png)
N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide, also known as AICA ribonucleotide or Acadesine, is a nucleotide analog that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous scientific investigations. In
Mécanisme D'action
The mechanism of action of N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide involves the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK is activated by an increase in the AMP/ATP ratio, which occurs in response to cellular stress such as hypoxia or nutrient deprivation. N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide is a structural analog of AMP, and it is able to activate AMPK by mimicking the effects of AMP. Once activated, AMPK regulates a variety of cellular processes, including glucose uptake, lipid metabolism, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle, and it has been shown to increase fatty acid oxidation in the liver. N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has also been shown to increase mitochondrial biogenesis, which may contribute to its neuroprotective effects. Additionally, N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide is that it is a well-characterized compound that has been extensively studied in vitro and in vivo. This makes it a useful tool for investigating the role of AMPK in cellular processes and for exploring the potential therapeutic applications of AMPK activators. However, one limitation of N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide is that it has relatively poor bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are numerous future directions for the study of N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide. One area of research is the development of more potent and selective AMPK activators that have improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the role of AMPK in cancer, as AMPK has been shown to have both tumor-suppressive and tumor-promoting effects depending on the context. Additionally, the potential therapeutic applications of AMPK activators in the treatment of metabolic disorders and neurodegenerative diseases continue to be an active area of research.
Méthodes De Synthèse
The synthesis of N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide involves the reaction of 4-amino-4-methylcyclohexanone with trimethyl orthoacetate, followed by the addition of ammonium acetate and acetic anhydride. This process yields N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide in high purity and yield.
Applications De Recherche Scientifique
N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has also been studied for its potential use in the treatment of ischemic stroke, as it has been shown to have neuroprotective effects in animal models of stroke. Additionally, N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide ribonucleotide has been investigated for its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to have beneficial effects on glucose metabolism and lipid metabolism.
Propriétés
IUPAC Name |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-10(13(2,3)4)12(17)16-11-6-8-14(5,15)9-7-11/h10-11H,6-9,15H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRSYGGDJHXZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)(C)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.